molecular formula C7H6N4O B1417642 2-(1H-tetrazol-5-yl)phenol CAS No. 51449-77-5

2-(1H-tetrazol-5-yl)phenol

Cat. No. B1417642
Key on ui cas rn: 51449-77-5
M. Wt: 162.15 g/mol
InChI Key: FPUQYVARGFDCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186718B2

Procedure details

A stirred mixture of 2-cyanophenol (2.38 g, 20 mmol), sodium azide (3.9 g, 60 mmol) and ammonium chloride (1.39 g, 26 mmol) in dry DMF (10 mL) was heated at 130° C. for 48 h. After cooling to room temperature, the raction mixture was poured into water (100 mL), and the solution acidified with 6 N hydrochloric acid to pH 1. The precipitate formed was collected by filtration, and dried to give subtitled compound (3.14 g, 97%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].[N-:10]=[N+:11]=[N-:12].[Na+].[Cl-].[NH4+].Cl>CN(C=O)C.O>[N:2]1[NH:10][N:11]=[N:12][C:1]=1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
3.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.39 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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